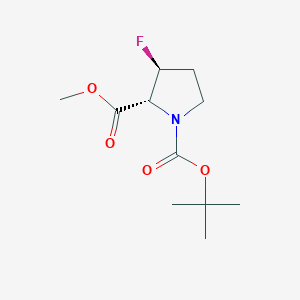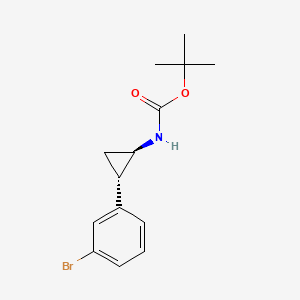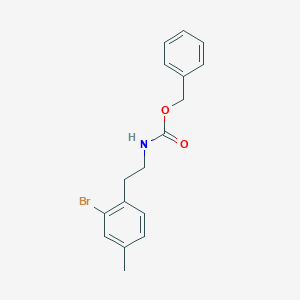
(S)-2-(((Allyloxy)carbonyl)amino)-3-cyclopropylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(((Allyloxy)carbonyl)amino)-3-cyclopropylpropanoic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a cyclopropyl group, which is known for imparting unique chemical properties due to its ring strain and electronic characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((Allyloxy)carbonyl)amino)-3-cyclopropylpropanoic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylacetic acid and allyl chloroformate.
Formation of Intermediate: Cyclopropylacetic acid is first converted to its corresponding amide using an appropriate amine under standard amide formation conditions.
Introduction of Allyloxycarbonyl Group: The intermediate amide is then reacted with allyl chloroformate in the presence of a base like triethylamine to introduce the allyloxycarbonyl protecting group.
Final Product Formation: The protected intermediate undergoes deprotection and subsequent purification to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
(S)-2-(((Allyloxy)carbonyl)amino)-3-cyclopropylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (S)-2-(((Allyloxy)carbonyl)amino)-3-cyclopropylpropanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its chiral nature and functional groups.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (S)-2-(((Allyloxy)carbonyl)amino)-3-cyclopropylpropanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropyl group can influence the binding affinity and specificity of the compound, while the allyloxycarbonyl group may participate in hydrogen bonding or other interactions.
類似化合物との比較
Similar Compounds
(S)-2-Amino-3-cyclopropylpropanoic acid: Lacks the allyloxycarbonyl group, making it less versatile in synthetic applications.
(S)-2-(((Methoxy)carbonyl)amino)-3-cyclopropylpropanoic acid: Similar structure but with a methoxy group instead of an allyloxy group, which can affect its reactivity and interactions.
Uniqueness
(S)-2-(((Allyloxy)carbonyl)amino)-3-cyclopropylpropanoic acid is unique due to the presence of both the cyclopropyl and allyloxycarbonyl groups, which confer distinct chemical properties and reactivity patterns. This combination makes it a valuable compound for diverse applications in research and industry.
特性
IUPAC Name |
(2S)-3-cyclopropyl-2-(prop-2-enoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-2-5-15-10(14)11-8(9(12)13)6-7-3-4-7/h2,7-8H,1,3-6H2,(H,11,14)(H,12,13)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPAHRAOHAYQQS-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC(CC1CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N[C@@H](CC1CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B8148172.png)


![6-Azaspiro[3.4]octan-1-one](/img/structure/B8148204.png)










